Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate
Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate
Brand Name:
Vulcanchem
CAS No.:
16625-52-8
VCID:
VC0094887
InChI:
InChI=1S/C33H42N2O9/c1-38-20-7-8-22-23-11-12-34-17-19-15-28(44-32(36)18-13-26(39-2)30(41-4)27(14-18)40-3)31(42-5)29(33(37)43-6)21(19)9-10-24(23)35-25(22)16-20/h7-8,13-14,16,19,21,28-29,31,34-35H,9-12,15,17H2,1-6H3/t19-,21+,28-,29+,31+/m1/s1
SMILES:
COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula:
C33H42N2O9
Molecular Weight:
610.7 g/mol
Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate
CAS No.: 16625-52-8
Main Products
VCID: VC0094887
Molecular Formula: C33H42N2O9
Molecular Weight: 610.7 g/mol
CAS No. | 16625-52-8 |
---|---|
Product Name | Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate |
Molecular Formula | C33H42N2O9 |
Molecular Weight | 610.7 g/mol |
IUPAC Name | methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate |
Standard InChI | InChI=1S/C33H42N2O9/c1-38-20-7-8-22-23-11-12-34-17-19-15-28(44-32(36)18-13-26(39-2)30(41-4)27(14-18)40-3)31(42-5)29(33(37)43-6)21(19)9-10-24(23)35-25(22)16-20/h7-8,13-14,16,19,21,28-29,31,34-35H,9-12,15,17H2,1-6H3/t19-,21+,28-,29+,31+/m1/s1 |
Standard InChIKey | APLVTQNSTBUCFT-QRJBZLATSA-N |
Isomeric SMILES | CO[C@H]1[C@@H](C[C@@H]2CNCCC3=C(CC[C@@H]2[C@@H]1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES | COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES | COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
PubChem Compound | 14395950 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume